molecular formula C14H19BClFO2 B8324835 2-[4-Chloro-3-(1-fluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[4-Chloro-3-(1-fluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B8324835
M. Wt: 284.56 g/mol
InChI Key: YOBNKFUYUFCHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-Chloro-3-(1-fluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H19BClFO2 and its molecular weight is 284.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-Chloro-3-(1-fluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-Chloro-3-(1-fluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H19BClFO2

Molecular Weight

284.56 g/mol

IUPAC Name

2-[4-chloro-3-(1-fluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H19BClFO2/c1-9(17)11-8-10(6-7-12(11)16)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3

InChI Key

YOBNKFUYUFCHCY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(C)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromo-1-chloro-2-(1-fluoroethyl)benzene (2.55 g, 10.74 mmol) was dissolved in dry diethyl ether (50 mL) and cooled to −75° C. n-Butyllithium (4.72 mL, 11.81 mmol) was added dropwise keeping the temperature below −70° C. The reaction mixture was then stirred for 15 min, then 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.197 g, 11.81 mmol) was added and the reaction mixture was allowed to warm to ambient temperature. The reaction mixture was then diluted with water and diethyl ether. The aqueous phase was acidified with 12N HCl and the product was then extracted with diethyl ether. The organic phase was dried and concentrated under vacuum to yield the title compound (1.55 g, 5.45 mmol, 50.7% yield) as a white solid: 1H NMR (CDCl3) δ 7.94 (d, 1H), 7.65 (m, 1H), 7.36 (m, 1H), 5.96 (dq, 1H), 1.64 (dd, 3H), 1.34 (s, 12H).
Quantity
2.55 g
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reactant
Reaction Step One
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50 mL
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4.72 mL
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2.197 g
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reactant
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Yield
50.7%

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